molecular formula C8H13N3 B2846546 N,N-dimethyl-2-pyrazin-2-ylethanamine CAS No. 66580-25-4

N,N-dimethyl-2-pyrazin-2-ylethanamine

Cat. No. B2846546
CAS RN: 66580-25-4
M. Wt: 151.213
InChI Key: BOCWITWPYWEWPR-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-pyrazin-2-ylethanamine, also known by its chemical formula C<sub>9</sub>H<sub>22</sub>Cl<sub>2</sub>N<sub>2</sub> , is a compound with interesting pharmacological properties. It falls within the class of organic amines and exhibits structural features that make it relevant for further investigation.



Synthesis Analysis

The synthesis of N,N-dimethyl-2-pyrazin-2-ylethanamine involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, further research would be necessary to explore established synthetic routes, reagents, and conditions.



Molecular Structure Analysis

The molecular structure of N,N-dimethyl-2-pyrazin-2-ylethanamine consists of a pyrazine ring (a six-membered heterocycle containing two nitrogen atoms) attached to an ethylamine moiety. The two methyl groups on the nitrogen atoms contribute to its overall structure and properties.



Chemical Reactions Analysis

N,N-dimethyl-2-pyrazin-2-ylethanamine may participate in various chemical reactions due to its amine functionality. These reactions could involve nucleophilic substitution, oxidation, or other transformations. Investigating its reactivity and potential applications would be valuable.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • Molecular Weight : 229.19 g/mol

    • Appearance : Solid

    • Solubility : Investigate its solubility in various solvents.

    • Melting Point : Determine the melting point experimentally.

    • Boiling Point : Investigate its boiling point under standard conditions.




  • Chemical Properties :



    • Basicity : Assess its basicity due to the amino group.

    • Stability : Investigate stability under different conditions (e.g., pH, temperature).




Scientific Research Applications

Nanoparticle Stabilization and Flocculation

N,N-dimethyl-2-pyrazin-2-ylethanamine (PZT) has been explored in the field of nanoparticle research. A study by Toma et al. (2007) demonstrated the use of PZT in interacting with gold nanoparticles (AuNps) and pentacyanidoferrates. This interaction aids in the stabilization of colloidal solutions and the controlled formation of aggregates, particularly in the presence of dimethyl sulfoxide. The PZT-modified AuNps exhibited strong Surface-Enhanced Raman Scattering (SERS), indicating its potential in enhancing the properties of nanoparticles for various applications (Toma et al., 2007).

Synthesis of Tetrahydropyrido Pyrazine Scaffolds

In the synthesis of complex organic compounds, PZT derivatives have been employed. Hargreaves et al. (2007) studied the reactions between N,N′-dimethylethylene diamine and various tetrafluoropyridine derivatives, leading to the formation of tetrahydropyrido[2,3-b]pyrazine systems. This work highlights the adaptability of PZT derivatives in synthesizing polyfunctional scaffolds of interest in life science research (Hargreaves et al., 2007).

Development of Antidepressant Compounds

PZT derivatives have also been investigated in the development of new antidepressants. Bailey et al. (1985) described a series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, as potential antidepressants with reduced side effects. Their study involved synthesizing these compounds and evaluating their potency in comparison to existing antidepressants (Bailey et al., 1985).

Antifungal and Antibacterial Activities

The antifungal and antibacterial properties of PZT derivatives have been a subject of study. Abrigach et al. (2016) synthesized a library of N,N,N',N' -tetradentate pyrazoly compounds containing a pyrazole moiety, which displayed specific antifungal properties without antibacterial activity. The biological activities of these compounds were found to depend on the nature of their structures (Abrigach et al., 2016).

Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, including acute and chronic effects.

  • Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

  • Environmental Impact : Assess its impact on the environment.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or probe for biological studies.

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize its properties.

  • Pharmacological Applications : Investigate its potential therapeutic applications.


Please note that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and potential. For detailed references, consult relevant scientific literature 12.


properties

IUPAC Name

N,N-dimethyl-2-pyrazin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11(2)6-3-8-7-9-4-5-10-8/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCWITWPYWEWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-pyrazin-2-ylethanamine

Synthesis routes and methods

Procedure details

A mixture of 94.0 g (1.0 mole) of methylpyrazine and 83.9 g (1.03 mole) of dimethylamine hydrochloride was heated until it began refluxing. 131.3 g (40% aqueous solution) (1.75 mole) of formaldehyde was added over a period of two hours. The resulting brown viscous mass was refluxed for additional 2.5 hours. The mixture was cooled to room temperature. It was diluted with 250 ml of water, made basic with 10% sodium hydroxide solution and extracted with chloroform. After removing the chloroform the residue was distilled to give 100.6 g of β-dimethylaminoethylpyrazine, b.p. 116°-120° C. at 20 mm Hg.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
83.9 g
Type
reactant
Reaction Step One
Quantity
131.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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